N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride
Description
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C12H17N3O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine moiety, making it a valuable subject for synthetic and mechanistic studies.
Properties
CAS No. |
2742659-67-0 |
|---|---|
Molecular Formula |
C12H19Cl2N3O |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction with 3-methylpyridine. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Amidation Reaction: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative of the piperidine ring reacts with an amine derivative of the pyridine ring under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridinyl)piperidine-4-carboxamide: Lacks the methyl group on the pyridine ring, which can affect its binding affinity and reactivity.
N-(3-chloropyridin-2-yl)piperidine-4-carboxamide: Contains a chlorine substituent, altering its electronic properties and potentially its biological activity.
N-(3-methylpyridin-2-yl)piperidine-4-carboxylate: An ester derivative, differing in its reactivity and solubility compared to the carboxamide.
Uniqueness
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to the presence of both the piperidine and pyridine rings, along with the carboxamide functional group. This combination provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
